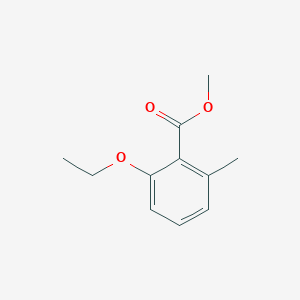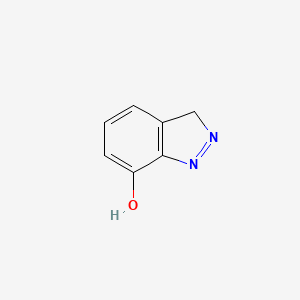
(2-Nitrovinyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitrovinyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a nitrovinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2-Nitrovinyl)cyclobutane involves a [2+2] cycloaddition reaction. This reaction typically requires the use of electron-rich olefins and α,β-unsaturated carbonyl compounds under specific conditions. For instance, the reaction can be catalyzed by acids or other reagents that facilitate the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The process would need to be optimized for yield and efficiency, potentially using continuous flow reactors and other advanced industrial techniques to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Nitrovinyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitrovinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrocyclobutane derivatives, while reduction can produce aminocyclobutane compounds .
Wissenschaftliche Forschungsanwendungen
(2-Nitrovinyl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers and other advanced materials
Wirkmechanismus
The mechanism of action of (2-Nitrovinyl)cyclobutane involves its ability to participate in cycloaddition reactions. The nitrovinyl group can interact with various molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved include the activation of the nitrovinyl group and subsequent cycloaddition with other unsaturated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane: A simple four-membered ring without any substituents.
Nitrocyclobutane: Cyclobutane with a nitro group attached.
Vinylcyclobutane: Cyclobutane with a vinyl group attached.
Uniqueness
(2-Nitrovinyl)cyclobutane is unique due to the presence of both a nitro group and a vinyl group on the cyclobutane ring.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
[(E)-2-nitroethenyl]cyclobutane |
InChI |
InChI=1S/C6H9NO2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2/b5-4+ |
InChI-Schlüssel |
OZUJUUDXQAZCFU-SNAWJCMRSA-N |
Isomerische SMILES |
C1CC(C1)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1CC(C1)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




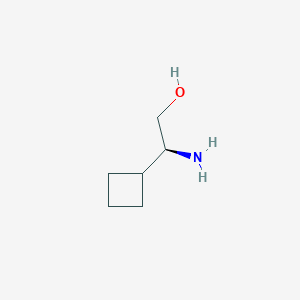




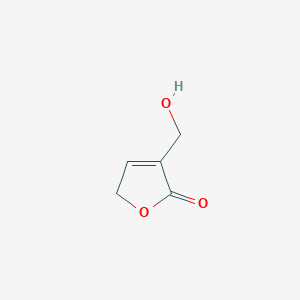
![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
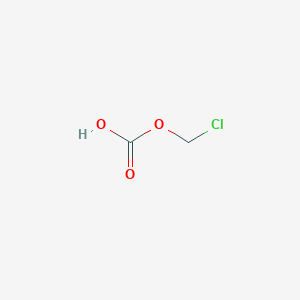
![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)

